2-Chloro-4-(3-chlorophenyl)benzoic acid
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Overview
Description
“2-Chloro-4-(3-chlorophenyl)benzoic acid” is a chemical compound with the molecular formula C13H8Cl2O2 . It forms complexes with europium and terbium, exhibiting photoluminescence properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . Another study focused on the design, synthesis, and in vitro biological evaluation of virtual hit derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H8Cl2O2 . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . Another study reported the reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in 5% NaOH aqueous solution in the presence of various catalysts .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 267.11 g/mol . Other physical and chemical properties such as solubility, pKa, and others are not explicitly mentioned in the available literature.Scientific Research Applications
Environmental Impact Assessment
The aquatic environment's contamination by chlorophenols, including 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, has been extensively reviewed. These compounds generally exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary, becoming moderate to high depending on conditions, with bioaccumulation expected to be low. Chlorophenols, including related structures like 2-Chloro-4-(3-chlorophenyl)benzoic acid, are noted for their strong organoleptic effect, highlighting their environmental significance (Krijgsheld & Gen, 1986).
Drug Development and Medical Research
A review on the synthesis, characterization, and potential application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, a novel salicylic acid derivative, has shown promise for "new" drug development due to its COX-2 specificity, toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activity. This indicates a potential application for compounds with similar structures in drug development (Tjahjono et al., 2022).
Environmental Toxicology
A scientometric review of studies on 2,4-D herbicide toxicity underscores the rapid advancement in research regarding the toxicological impact of chlorophenol compounds on the environment and human health. This body of research, focusing on the toxicology and mutagenicity of such compounds, provides valuable insights for understanding the broader implications of chemicals related to this compound (Zuanazzi et al., 2020).
Herbicide and Pesticide Industry Impact
Research on the environmental presence and impact of polychlorinated dibenzothiophenes suggests the significance of understanding the environmental fate of related compounds, including this compound. This understanding is crucial for mitigating the environmental impact of chemical manufacturing processes and the resultant pollutants (Huntley et al., 1994).
Future Directions
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBPEJPVAVIQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689560 |
Source
|
Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-20-7 |
Source
|
Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90689560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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